molecular formula C14H17NO2 B8452806 6-(2-Methyl-propenyl)-5-vinyl-nicotinic acid ethyl ester

6-(2-Methyl-propenyl)-5-vinyl-nicotinic acid ethyl ester

Cat. No. B8452806
M. Wt: 231.29 g/mol
InChI Key: JLUFZNJAGQLNIB-UHFFFAOYSA-N
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Patent
US08288554B2

Procedure details

To solution of 6-(2-methyl-propenyl)-5-vinyl-nicotinic acid ethyl ester (1.37 g, 6.74 mmol) in THF (20 mL), Pd/C (100 mg, 10% Pd) followed by EtOH (20 mL) is added. The mixture is stirred under 1 atm of H2 at rt for 24 h. The catalyst is removed by filtration and the filtrate is concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 4:1 to give 5-ethyl-6-isobutyl-nicotinic acid ethyl ester (970 mg) as a colourless oil, LC-MS: tR=0.79 min, [M+1]+=236.20; 1H NMR (CDCl3): δ0.97 (d, J=6.8 Hz, 6H), 1.27 (t, J=7.5 Hz, 3H), 1.42 (t, J=7.0 Hz, 3H), 2.17-2.28 (m, 1H), 2.69-2.78 (m, 4H), 4.42 (q, J=7.0 Hz, 2H), 8.07 (s, 1H), 9.00 (s, 1H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([CH:11]=[CH2:12])[C:8]([CH:13]=[C:14]([CH3:16])[CH3:15])=[N:7][CH:6]=1)[CH3:2].CCO>C1COCC1.[Pd]>[CH2:1]([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([CH2:11][CH3:12])[C:8]([CH2:13][CH:14]([CH3:15])[CH3:16])=[N:7][CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)C=C)C=C(C)C)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred under 1 atm of H2 at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 4:1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(C1=CN=C(C(=C1)CC)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 970 mg
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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